molecular formula C13H13NO5 B556704 Bolton-Hunter reagent CAS No. 34071-95-9

Bolton-Hunter reagent

Cat. No. B556704
CAS RN: 34071-95-9
M. Wt: 263.25 g/mol
InChI Key: KYRUKRFVOACELK-UHFFFAOYSA-N
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Description

The Bolton-Hunter reagent, also known as N-Succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), is used for the iodination of proteins . It is designed to aid the labeling of proteins with radioactive iodine . The reagent conjugates tyrosine-like groups to end-terminal α-amino groups or ε-amino groups of lysine to increase the number of tyrosyl groups that can be iodinated by iodine-125 labeling procedures .


Synthesis Analysis

The synthesis of the Bolton-Hunter reagent involves the reaction of the reagent with the protein to be labeled . The [125I] Bolton and Hunter reagent reacts mostly with the side-chain amino groups of lysine residues to produce the labeled protein . This method is particularly suitable for proteins that are sensitive to the oxidative procedures employed in other methods .


Molecular Structure Analysis

The Bolton-Hunter reagent is a hydroxysuccinimide ester used as an intermediate for high radioactive radioiodination of proteins . It is designed to aid the labeling of proteins with radioactive iodine .


Chemical Reactions Analysis

The Bolton-Hunter reagent reacts with the side-chain amino groups of lysine residues to produce the labeled protein . It is the method of choice for radiolabeling proteins that lack tyrosine and histidine residues, or where reaction at those residues affects biological activity .


Physical And Chemical Properties Analysis

The Bolton-Hunter reagent is a white to off-white powder . It is used for iodination of proteins that do not contain tyrosine residues .

Scientific Research Applications

Protein Iodination

  • Application : The Bolton-Hunter reagent is used to increase the number of tyrosyl groups that can be iodinated by iodine-125 labeling procedures . This is particularly useful for proteins with masked or no tyrosine residues .
  • Method : The reagent is added to a solution containing the protein of interest. The mixture is incubated on ice for several hours, allowing the reagent to react with the protein. Non-reacted reagent is then removed by dialysis .
  • Results : The result is a protein with increased tyrosine-like residues, which can be iodinated more efficiently .

Cell Surface Protein Iodination

  • Application : The Bolton-Hunter reagent is used to iodinate cell surface proteins . This allows for the study of these proteins and their functions in the cell.
  • Method : Cells are incubated with the Bolton-Hunter reagent, which reacts with the proteins on the cell surface. The cells are then radiolabeled with 125I .
  • Results : The result is cell surface proteins that are labeled with 125I, allowing for their detection and study .

Labeling of Cytosolic Proteins

  • Application : The Bolton-Hunter reagent can be used to label cytosolic proteins . This allows for the study of these proteins and their functions within the cell.
  • Method : The reagent is added to a solution containing the cytosolic proteins. The mixture is incubated, allowing the reagent to react with the proteins .
  • Results : The result is cytosolic proteins that are labeled, allowing for their detection and study .

Labeling of Membrane Proteins

  • Application : The Bolton-Hunter reagent can be used to label membrane proteins . This allows for the study of these proteins and their functions within the cell.
  • Method : The reagent is added to a solution containing the membrane proteins. The mixture is incubated, allowing the reagent to react with the proteins .
  • Results : The result is membrane proteins that are labeled, allowing for their detection and study .

Labeling of Viruses

  • Application : The Bolton-Hunter reagent can be used to label viruses . This allows for the study of these viruses and their interactions with host cells.
  • Method : The reagent is added to a solution containing the viruses. The mixture is incubated, allowing the reagent to react with the viruses .
  • Results : The result is viruses that are labeled, allowing for their detection and study .

Labeling of Compounds like Gentamicin

  • Application : The Bolton-Hunter reagent can be used to label compounds like Gentamicin . This allows for the study of these compounds and their interactions within the body.
  • Method : The reagent is added to a solution containing the compound. The mixture is incubated, allowing the reagent to react with the compound .
  • Results : The result is a compound that is labeled, allowing for its detection and study .

Labeling of Antibodies

  • Application : The Bolton-Hunter reagent can be used to label antibodies . This allows for the study of these antibodies and their interactions within the body.
  • Method : The reagent is added to a solution containing the antibodies. The mixture is incubated, allowing the reagent to react with the antibodies .
  • Results : The result is antibodies that are labeled, allowing for their detection and study .

Labeling of Peptides

  • Application : The Bolton-Hunter reagent can be used to label peptides . This allows for the study of these peptides and their functions within the body.
  • Method : The reagent is added to a solution containing the peptides. The mixture is incubated, allowing the reagent to react with the peptides .
  • Results : The result is peptides that are labeled, allowing for their detection and study .

Labeling of Hormones

  • Application : The Bolton-Hunter reagent can be used to label hormones . This allows for the study of these hormones and their interactions within the body.
  • Method : The reagent is added to a solution containing the hormones. The mixture is incubated, allowing the reagent to react with the hormones .
  • Results : The result is hormones that are labeled, allowing for their detection and study .

Labeling of Enzymes

  • Application : The Bolton-Hunter reagent can be used to label enzymes . This allows for the study of these enzymes and their functions within the body.
  • Method : The reagent is added to a solution containing the enzymes. The mixture is incubated, allowing the reagent to react with the enzymes .
  • Results : The result is enzymes that are labeled, allowing for their detection and study .

Labeling of Nucleic Acids

  • Application : The Bolton-Hunter reagent can be used to label nucleic acids . This allows for the study of these nucleic acids and their functions within the body.
  • Method : The reagent is added to a solution containing the nucleic acids. The mixture is incubated, allowing the reagent to react with the nucleic acids .
  • Results : The result is nucleic acids that are labeled, allowing for their detection and study .

Labeling of Lipids

  • Application : The Bolton-Hunter reagent can be used to label lipids . This allows for the study of these lipids and their functions within the body.
  • Method : The reagent is added to a solution containing the lipids. The mixture is incubated, allowing the reagent to react with the lipids .
  • Results : The result is lipids that are labeled, allowing for their detection and study .

Safety And Hazards

The Bolton-Hunter reagent may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers

Several papers have been published on the Bolton-Hunter reagent. For example, one paper discusses the use of the Bolton-Hunter reagent for protein iodination . Another paper describes the iodination of proteins or peptides using the 125I-labeled Bolton Hunter reagent . Yet another paper discusses the preparation of the iodine-124 derivative of the Bolton–Hunter reagent . These papers provide more detailed information on the use and applications of the Bolton-Hunter reagent.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-10-4-1-9(2-5-10)3-8-13(18)19-14-11(16)6-7-12(14)17/h1-2,4-5,15H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRUKRFVOACELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187673
Record name N-Succinimidyl-3-(4-hydroxyphenyl)propionate
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Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bolton-Hunter reagent

CAS RN

34071-95-9
Record name N-Succinimidyl 3-(4-hydroxyphenyl)propionate
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Record name N-Succinimidyl-3-(4-hydroxyphenyl)propionate
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Record name 34071-95-9
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Record name N-Succinimidyl-3-(4-hydroxyphenyl)propionate
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Record name Succinimido 3-(4-hydroxyphenyl)propionate
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Record name 2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenyl)propanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,200
Citations
G Gaudriault, JP Vincent - Peptides, 1992 - Elsevier
… the potential use of the Bolton-Hunter reagent, it would be of … Although the Bolton-Hunter reagent has been widely used to … of peptides by the Bolton-Hunter reagent can be selectively …
Number of citations: 64 www.sciencedirect.com
MJ Katz, RJ Lasek, P Osdoby, JR Whittaker… - Developmental …, 1982 - Elsevier
… that is labeled by the Bolton-Hunter reagent in viva. The stainable … of BoltonHunter reagent to intact cells disproportionately … Our results suggest that the BoltonHunter reagent may be an …
Number of citations: 17 www.sciencedirect.com
A Loria - Anal. Biochem, 1974 - researchgate.net
The Bolton & Hunter reagent for protein iodination(1) has been used successfully to label the ligand (ferritin) in a radioimmunoassay of serum ferritin (2) but has not been tried in the …
Number of citations: 3 www.researchgate.net
BT Miller - Biochemical and biophysical research communications, 1996 - Elsevier
… (GnRH) with the Bolton–Hunter reagent produced a single … revealed that the Bolton–Hunter reagent will readily acylate … labeling peptides with the Bolton–Hunter reagent and when …
Number of citations: 21 www.sciencedirect.com
JJ Langone - Methods in Enzymology, 1980 - Elsevier
… Since the Bolton-Hunter reagent was introduced, it has been … to using the prelabeled BoltonHunter reagent. However, … radiolabeled using the Bolton-Hunter reagent along with the …
Number of citations: 81 www.sciencedirect.com
VI Slepnev, NS Melik-Nubarov… - Bioconjugate …, 1992 - ACS Publications
… The major part (>90%) of nonbound [125I] Bolton-Hunter reagent is separated from the radiolabeled protein in the course of protein precipitation from the RM system. The remaining 10…
Number of citations: 4 pubs.acs.org
MA Feitelson, FO Wettstein, JG Stevens - Analytical Biochemistry, 1981 - Elsevier
… in 2 to 2.5 ~1 of ice-cold sodium borate buffer (Sigma), pH 8.5, was added to the dried BoltonHunter reagent. The reaction was carried out for 1 h at 0C and then at 4C overnight. …
Number of citations: 9 www.sciencedirect.com
JJ Park, TS Lee, JH Kang, R Song, GJ Cheon - Applied Radiation and …, 2011 - Elsevier
… Here we evaluated the feasibility of radioiodination of QDs using Bolton–Hunter reagent. The blood clearance and biodistribution of radioiodinated near infrared light emitting QDs were …
Number of citations: 13 www.sciencedirect.com
DL Zur Nedden, KC Zoon - Methods in Enzymology, 1986 - Elsevier
… a with 125I-Labeled BoltonHunter reagent and purification of … mCi of ~25Ilabeled Bolton-Hunter reagent, again very gently … vial of l mCi I25Ilabeled Bolton-Hunter reagent. Again, the …
Number of citations: 13 www.sciencedirect.com
M Glaser, VA Carroll, DR Collingridge… - Journal of Labelled …, 2002 - Wiley Online Library
… In conclusion we report on the simplified synthesis of the Bolton– Hunter reagent. We employed this improved method to prepare the corresponding iodine–124 modified derivative for …

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